6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

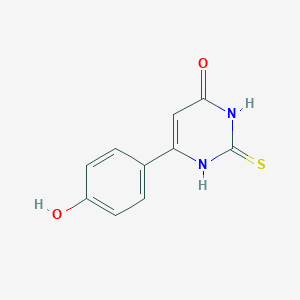

The compound “6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a hydroxyphenyl group (a phenol derivative) and a thioxo group (a sulfur-containing functional group) could potentially give this compound unique chemical properties.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a phenyl ring attached to the pyrimidine ring via a hydroxy group. The thioxo group is attached to the second carbon of the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse due to the presence of several reactive sites: the aromatic rings, the hydroxy group, and the thioxo group. These could undergo various chemical reactions such as substitution, oxidation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, aromatic rings, and sulfur atoms could influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Research on pyranopyrimidine scaffolds, which are related to the compound , highlights the importance of hybrid catalysts in synthesizing various heterocyclic compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrano[2,3-d]pyrimidin-2-one (thiones) derivatives, showcasing broad synthetic and catalytic applications in medicinal and pharmaceutical industries due to their bioavailability and structural diversity (Parmar, Vala, & Patel, 2023).

Antioxidant Activity

The research on compounds with hydroxyphenyl groups, such as eugenol and its derivatives, demonstrates significant antioxidant properties, suggesting that compounds with similar functional groups might also exhibit potent antioxidant activities. This is particularly relevant for compounds aiming to mitigate oxidative stress and related pathologies (Marchese et al., 2017).

Biological and Therapeutic Potential

Dihydropyrimidinones and thiones have been studied for their vast biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their pharmacophore is a critical heterocyclic ring in medicinal chemistry, derived from multi-component reactions like the Biginelli reaction. These compounds' wide range of therapeutic applications underscores the significance of related compounds in drug development and discovery processes (Khasimbi et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)8-5-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNGNGKVFAIABV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl methyl ether](/img/structure/B418017.png)

![11-(4-Isopropyl-phenyl)-5,11-dihydro-10-thia-5-aza-dibenzo[a,g]azulen-12-one](/img/structure/B418021.png)

![6-Amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B418039.png)

![6,8-dibromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B418040.png)

![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B418044.png)

![Bis(2-methoxyethyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B418045.png)

![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methylpropyl)acetamide](/img/structure/B418046.png)

![ethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B418047.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B418049.png)

![N-(sec-butyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B418051.png)

![4-{[5-(4-Hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418052.png)

![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-phenylethyl)acetamide](/img/structure/B418053.png)